1-(Adamantan-1-yl)-3-(2-chloropropanoyl)urea
Overview
Description
Scientific Research Applications
Urea Biosensors
Urea, a compound structurally related to 1-(Adamantan-1-yl)-3-(2-chloropropanoyl)urea, plays a crucial role in detecting and quantifying urea concentration across various fields. Urea biosensors, employing enzyme urease as a bioreceptor element, have seen advancements using nanoparticles and conducting polymers, highlighting their significance in medical diagnostics and environmental monitoring (Botewad et al., 2021).
Adamantane Derivatives in Neurodegenerative Diseases
Adamantane-based compounds, such as amantadine and memantine, have been used for treating neurodegenerative diseases like Alzheimer's and Parkinson's. The structural similarity suggests that this compound may also have potential applications in developing treatments for these conditions (Dembitsky et al., 2020).
Urease Inhibitors in Medical and Agricultural Applications
Research on urease inhibitors, including urea derivatives, has focused on their potential to treat infections and reduce the environmental impact of urea fertilizers. This highlights a possible application for this compound in developing more effective treatments for gastric and urinary tract infections, as well as in agriculture (Kosikowska & Berlicki, 2011).
Environmental and Industrial Applications of Urea
Urea's role as a hydrogen carrier suggests its utility in sustainable energy supply, indicating that derivatives like this compound could be explored for similar applications. This aligns with efforts to find safe and sustainable long-term energy solutions (Rollinson et al., 2011).
Safety and Hazards
Properties
IUPAC Name |
N-(1-adamantylcarbamoyl)-2-chloropropanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2O2/c1-8(15)12(18)16-13(19)17-14-5-9-2-10(6-14)4-11(3-9)7-14/h8-11H,2-7H2,1H3,(H2,16,17,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFCJXUBWSMHRG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(=O)NC12CC3CC(C1)CC(C3)C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301162838 | |
Record name | 2-Chloro-N-[(tricyclo[3.3.1.13,7]dec-1-ylamino)carbonyl]propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301162838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.78 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
850021-28-2 | |
Record name | 2-Chloro-N-[(tricyclo[3.3.1.13,7]dec-1-ylamino)carbonyl]propanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=850021-28-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-N-[(tricyclo[3.3.1.13,7]dec-1-ylamino)carbonyl]propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301162838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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